molecular formula C17H22N4OS B2668086 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide CAS No. 1902945-71-4

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide

Cat. No.: B2668086
CAS No.: 1902945-71-4
M. Wt: 330.45
InChI Key: WEGZQOUTDSGHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Background

Evolution of Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives have dominated kinase inhibitor research since the early 2000s, owing to their ability to mimic adenine’s binding interactions with ATP pockets while offering synthetic versatility. The pyrazole ring’s nitrogen atoms facilitate hydrogen bonding with kinase hinge regions, as exemplified by FDA-approved drugs like crizotinib (ALK/ROS1 inhibitor) and ruxolitinib (JAK1/2 inhibitor). Over the past decade, structural modifications to the pyrazole core—such as N-alkylation, cyclopropane substitution, and heteroaromatic fusion—have optimized potency, selectivity, and metabolic stability. For instance, compound 4 from Genentech’s ITK inhibitor series demonstrated a cell-based half-maximal inhibitory concentration (IC50) of 138 nM, achieved through strategic substitution of the pyrazole’s N-position with a pyridinyl group. These innovations underscore the pyrazole scaffold’s adaptability in balancing target engagement and drug-like properties.

Historical Context of PAK4 Inhibitor Development

PAK4, a serine/threonine kinase regulating cytoskeletal dynamics and oncogenic signaling, gained prominence as a therapeutic target following the discovery of its overexpression in colorectal, pancreatic, and breast cancers. Early PAK4 inhibitors like PF-3758309 (Pfizer) exhibited nanomolar potency but suffered from poor selectivity across PAK isoforms and dose-limiting toxicity in clinical trials. Subsequent efforts focused on allosteric inhibition and prodrug strategies to mitigate these issues. For example, KPT-9274 , an oral PAK4/NAMPT dual inhibitor, advanced to Phase I trials by leveraging a benzoic acid prodrug to enhance bioavailability. These milestones highlight the iterative design principles informing modern PAK4-targeted therapies.

Significance in Structure-Based Drug Design

N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide exemplifies rational structure-based design through its modular architecture:

  • Pyrazole Core : The 5-cyclopropyl substitution minimizes metabolic oxidation while enhancing hydrophobic interactions with kinase pockets, as observed in GNE-9822 (ITK inhibitor).
  • Piperidine Linker : This moiety improves solubility and enables conformational flexibility, critical for accessing deep binding sites like PAK4’s P-loop.
  • Thiophene Carboxamide : The methylthiophene group mimics tyrosine residues, potentially engaging in π-π stacking with conserved phenylalanine residues (e.g., Phe-436 in PAK4).

Crystallographic studies of analogous compounds, such as CZh-226 (PAK4 IC50 = 9 nM), reveal that the carboxamide’s carbonyl oxygen forms hydrogen bonds with hinge-region residues (e.g., Glu-396 in PAK4), while the thiophene sulfur participates in van der Waals interactions. These features collectively enhance target affinity and isoform selectivity.

Current Research Landscape

Recent studies emphasize dual kinase inhibition and immune modulation. For instance, PAK4 inhibitors like PF-3758309 enhance CD8^+^ T-cell infiltration in pancreatic tumors, suggesting synergies with checkpoint inhibitors. Concurrently, pyrazole-based scaffolds are being explored in covalent inhibitor designs, as seen in compound 38 (GNE-9822), which achieves 40% oral bioavailability in rats through geminal dimethyl substitution. The compound This compound aligns with these trends, offering a template for further optimization in combination therapies.

Table 1. Structural and Functional Comparison of Representative Pyrazole-Based Kinase Inhibitors
Compound Target Kinase Key Structural Features Potency (IC50/Ki) Selectivity Profile
Crizotinib ALK/ROS1 3-Pyrazole, 2-aminopyridine 20–60 nM >100-fold over MET
GNE-9822 ITK Tetrahydroindazole, geminal dimethyl 0.7 nM (Ki) 58 kinases inhibited at 0.1 µM
PF-3758309 PAK4 Pyrazole, pyrrolopyrimidine 19 nM 344-fold over PAK1
N-[1-(5-cyclopropyl...] PAK4 (pred.) Cyclopropyl-pyrazole, thiophene carboxamide Under study Computational modeling ongoing

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-6-9-23-16(11)17(22)18-13-4-7-21(8-5-13)15-10-14(19-20-15)12-2-3-12/h6,9-10,12-13H,2-5,7-8H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZQOUTDSGHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the selective substitution of a chlorine atom in a precursor molecule with 3-amino-5-cyclopropylpyrazole under basic conditions . This intermediate is then coupled with a piperidine derivative and a thiophene carboxamide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a potential inhibitor of p21-activated kinase 4 (PAK4), which plays a role in cell proliferation and migration .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogs

(a) Fentanyl Derivatives ()

Examples include:

  • Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl carbamate)
  • N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (para-fluoro furanyl fentanyl)

Key Differences :

  • The target compound lacks the phenylethyl moiety common in fentanyl analogs, which is critical for µ-opioid receptor binding .
  • Substitution with a cyclopropyl-pyrazole and methylthiophene instead of aromatic amides (e.g., furan, fluorophenyl) likely reduces opioid activity and enhances selectivity for non-opioid targets.
(b) Pyrazole-Piperidine Hybrids ()

Example: N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

  • Molecular Formula : C₂₉H₃₄ClN₃O (MW: 476.05 g/mol).
  • Structural Contrasts: Halogenated aromatic rings (iodo, dichlorophenyl) vs. cyclopropyl and methylthiophene in the target compound.

Pyrrolidine and Thiadiazole Analogs ()

Example: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) in the target compound.
  • Functional Groups : Thiadiazole amide and fluorophenyl substituents vs. pyrazole and thiophene.
  • Implications : The piperidine ring in the target compound may offer better conformational flexibility for receptor binding compared to pyrrolidine .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Piperidine 5-cyclopropyl-pyrazole, 3-methylthiophene C₁₉H₂₄N₄OS 443.56
para-Fluoro furanyl fentanyl Piperidine 2-phenylethyl, 4-fluorophenyl, furan C₂₈H₃₀FN₃O₂ 475.56
5-(4-Iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxamide Pyrazole Piperidinyl, iodophenyl, dichlorophenyl C₂₉H₃₄ClN₃O 476.05
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 4-fluorophenyl, thiadiazole C₁₅H₁₅FN₄O₂S 346.37

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism, enhancing half-life relative to halogenated analogs (e.g., iodophenyl in ) .
  • Electronic Properties : The methylthiophene carboxamide’s electron-rich sulfur atom could improve interactions with polar binding pockets, distinguishing it from thiadiazole-containing analogs .

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide is a compound of significant interest due to its biological activity, particularly its interaction with p21-activated kinase 4 (PAK4). This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Target Enzyme : The primary target of this compound is PAK4, a serine/threonine kinase involved in various cellular processes, including cell growth and survival.

Mode of Action : The compound inhibits PAK4 activity, leading to several downstream effects. This inhibition impacts the signaling pathways regulated by Rho family GTPases such as Rac and Cdc42, which are crucial for cytoskeletal dynamics and cellular morphology.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

EffectDescription
Cell Growth Inhibition The compound inhibits cell proliferation by disrupting PAK4 signaling.
Apoptosis Promotion Induces programmed cell death in certain cancer cell lines.
Cytoskeleton Regulation Alters cytoskeletal organization, affecting cell shape and motility.

Research Findings

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • Cell Viability Assays : In vitro studies showed that treatment with the compound resulted in a significant decrease in the viability of cancer cell lines, indicating its potential as an anticancer agent.
  • Apoptotic Pathways : Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis in treated cells. This was evidenced by increased levels of cleaved PARP and caspase-3 activation.
  • Inhibition of Migration : The compound has been shown to inhibit the migration of cancer cells, which is critical for metastasis. This effect correlates with its ability to disrupt cytoskeletal dynamics .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 24 hours of treatment.
  • In Vivo Models : Animal studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent against tumors driven by PAK4 signaling.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on key residues (e.g., hinge region in kinases) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes and identify critical hydrogen bonds or π-π interactions .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies and prioritize derivatives for synthesis .
    Validation : Cross-correlate computational predictions with experimental IC₅₀ values from enzymatic assays .

How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

  • Salt Formation : Prepare hydrochloride salts (using HCl/EtOH) to enhance aqueous solubility .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide or piperidine nitrogen .
  • Formulation : Use nanoemulsions or liposomal encapsulation to improve oral bioavailability .
    Analytical Validation : Measure logP values (HPLC) and conduct pharmacokinetic profiling (e.g., Cmax, T½ in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.